2-Bromo-3-chloropyridine-5-boronic acid

Asymmetric catalysis Rhodium-catalyzed allylic arylation Heterocyclic cross-coupling

Standard 2-pyridyl boronic acids fail via rapid protodeboronation under Suzuki-Miyaura conditions. The 2-chloro substituent in 2-Bromo-3-chloropyridine-5-boronic acid suppresses this by attenuating pyridyl nitrogen basicity, enabling reliable coupling. • Stable, isolable boronic acid for reproducible Suzuki-Miyaura cross-coupling at the 5-position • Orthogonal Br and Cl sites enable iterative Pd-catalyzed functionalization without protection steps • Compatible with Rh-catalyzed asymmetric allylic arylation; unsubstituted analogs fail

Molecular Formula C5H4BBrClNO2
Molecular Weight 236.26
CAS No. 2225155-07-5
Cat. No. B2426267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-chloropyridine-5-boronic acid
CAS2225155-07-5
Molecular FormulaC5H4BBrClNO2
Molecular Weight236.26
Structural Identifiers
SMILESB(C1=CC(=C(N=C1)Br)Cl)(O)O
InChIInChI=1S/C5H4BBrClNO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2,10-11H
InChIKeyGXZANSKQYFGQSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-3-chloropyridine-5-boronic Acid: A Stable Heteroaryl Coupling Intermediate


2-Bromo-3-chloropyridine-5-boronic acid (CAS 2225155-07-5; C₅H₄BBrClNO₂; MW 236.26) is a halogenated pyridinyl boronic acid that serves as an advanced synthetic intermediate in Suzuki-Miyaura cross-coupling reactions. Unlike unsubstituted 2-pyridyl boronic acids, which are notoriously unstable and undergo rapid protodeboronation under neutral aqueous conditions [1], this compound incorporates both bromine and chlorine substituents on the pyridine ring. The 2-chloro substituent is particularly critical: it reduces the Lewis basicity of the pyridyl nitrogen, thereby suppressing the formation of the zwitterionic intermediate responsible for C–B bond fragmentation and enabling viable coupling reactivity [2]. The 5-boronic acid moiety provides a site for C–C bond formation, while the remaining bromine and chlorine atoms offer orthogonal handles for subsequent iterative functionalization [3]. This combination of modulated stability and retained polyfunctionalization capacity distinguishes this compound from simpler pyridyl boronic acids and positions it as a versatile building block for constructing complex heteroaromatic scaffolds in pharmaceutical and agrochemical research programs.

2-Bromo-3-chloropyridine-5-boronic Acid: Why Generic Analogs Fail


Generic substitution of 2-bromo-3-chloropyridine-5-boronic acid with unsubstituted pyridine boronic acids or simpler halopyridyl analogs often leads to reaction failure or significantly compromised yields. The fundamental issue stems from the inherent instability of 2-pyridyl boronic acids: the pyridyl nitrogen, when unencumbered by an ortho-substituent, facilitates the formation of a reactive zwitterionic species that undergoes rapid C–B bond fragmentation (protodeboronation) under standard Suzuki-Miyaura coupling conditions [1]. Empirical evidence from asymmetric Rh-catalyzed allylic arylation demonstrates that pyridine boronic acid lacking a 2-chloro substituent is entirely unsuitable for the reaction, whereas 2-chloropyridine boronic acid participates successfully [2]. Furthermore, many pyridyl boronic acids cannot be reliably isolated and stored without decomposition, necessitating in situ generation or immediate use [3]. The presence of the 2-chloro group in 2-bromo-3-chloropyridine-5-boronic acid disrupts the zwitterion formation pathway, imparting measurable stability that enables isolation, storage, and predictable reaction performance. Procurement decisions that overlook this substitution-dependent stability difference risk adopting analogs that fail to deliver reproducible coupling outcomes.

2-Bromo-3-chloropyridine-5-boronic Acid: Comparative Performance Data


2-Chloro Substituent Enables Reaction Feasibility

In a direct head-to-head comparison under identical Rh-catalyzed asymmetric Suzuki-Miyaura allylic arylation conditions, pyridine boronic acid (unsubstituted) was reported as unsuitable for the reaction, yielding no productive coupling. In contrast, 2-chloropyridine boronic acid successfully underwent the transformation [1]. This dichotomous outcome establishes that the 2-chloro substituent is a prerequisite for reaction viability in this catalyst system, a finding that directly extends to 2-bromo-3-chloropyridine-5-boronic acid due to its analogous 2-chloro substitution pattern.

Asymmetric catalysis Rhodium-catalyzed allylic arylation Heterocyclic cross-coupling

Cu(I) Additive Mitigates Protodeboronation

2-Pyridyl boronic acids, as a class, exhibit notoriously poor reaction success in Pd-catalyzed Suzuki-Miyaura coupling due to rapid protodeboronation [1]. A comparative investigation by Deng, Paone, and co-workers (2009) established that stoichiometric copper(I) iodide addition was essential for achieving high yields of 2-arylpyridines when coupling challenging 2-heterocyclic pinacol boronates. Crowley and co-workers (2011) subsequently expanded this methodology using S-Phos or X-Phos ligands to shorten reaction times and enable the use of less reactive aryl chlorides. Notably, for 6-substituted 2-pyridyl boronates, copper addition was not required for good yields, indicating that substitution pattern modulates protodeboronation propensity [1]. Lloyd-Jones (2016) provided mechanistic insight: reversible Cu–N coordination reduces the population of the key zwitterionic intermediate responsible for C–B bond cleavage, with copper additives showing greater impact than Zn, Ag, or Sr Lewis acids [1]. This class-level inference indicates that 2-bromo-3-chloropyridine-5-boronic acid, bearing a 2-chloro substituent, may require copper additive protocols for optimal yields, a consideration that procurement teams should anticipate when designing reaction workflows.

Suzuki-Miyaura coupling Copper co-catalysis Protodeboronation suppression

Orthogonal Bromine and Chlorine Handles for Iterative Coupling

Halogenated pyridinyl boronic acids bearing differentiated halogen atoms (Br vs. Cl) are specifically valued for enabling sequential, site-selective functionalization strategies [1]. In 2-bromo-3-chloropyridine-5-boronic acid, the boronic acid at the 5-position participates in Suzuki-Miyaura coupling first, while the 2-bromo and 3-chloro substituents remain intact as orthogonal handles for subsequent reactions. Comparative studies on halopyridine Suzuki couplings have demonstrated that bromine sites undergo oxidative addition with Pd(0) catalysts significantly faster than chlorine sites under standard conditions [2]. This intrinsic reactivity differential (C–Br > C–Cl) allows for chemoselective sequential couplings without requiring protection-deprotection sequences. While no direct yield comparison between this compound and a mono-halogenated analog is available from the retrieved sources, the class-level advantage of differentiated halogen atoms over single-halogen systems is well-established: a mono-halogenated pyridyl boronic acid provides only one post-coupling functionalization site, whereas this compound offers two distinct sites with predictable reactivity ordering [2].

Iterative cross-coupling Chemoselective functionalization Halogen selectivity

Commercial Purity & Storage Specifications

Commercial technical datasheets from multiple independent vendors consistently report a minimum purity specification of ≥95% for 2-bromo-3-chloropyridine-5-boronic acid, with storage recommendations of sealed, dry conditions at 2–8°C . This purity specification serves as the procurement baseline for this compound class. In comparison, analogous halogenated pyridinyl boronic acids such as (2-bromo-5-chloropyridin-3-yl)boronic acid are also specified at ≥95% purity under similar storage conditions , indicating that the 5-boronic acid regioisomer does not exhibit anomalous purity degradation relative to other members of this structural family. The consistency of purity specifications across independent suppliers supports predictable quality expectations for procurement, though users should verify that the specified purity is adequate for their specific reaction sensitivity (e.g., reactions requiring >98% purity may necessitate additional purification prior to use).

Quality control Reagent sourcing Stability specification

2-Bromo-3-chloropyridine-5-boronic Acid: Key Applications


Rh-Catalyzed Asymmetric Coupling for Enantioenriched Heteroaromatics

For research groups employing Rh-catalyzed asymmetric Suzuki-Miyaura allylic arylation methodologies, 2-bromo-3-chloropyridine-5-boronic acid is a viable coupling partner, whereas unsubstituted pyridine boronic acids are unsuitable and fail to react [1]. The 2-chloro substituent attenuates the Lewis basicity of the pyridyl nitrogen, preventing inhibitory binding to Rh species and enabling productive catalytic turnover. This compound should be prioritized when asymmetric induction is required for constructing chiral heteroaromatic frameworks, particularly in pharmaceutical lead optimization programs targeting stereochemically defined pyridine-containing motifs.

Iterative Divergent Synthesis of Polyfunctionalized Pyridine Libraries

In medicinal chemistry campaigns requiring systematic exploration of structure-activity relationships (SAR) around a pyridine core, 2-bromo-3-chloropyridine-5-boronic acid provides three distinct reactive sites that can be functionalized in a predictable sequence [1]. The boronic acid undergoes Suzuki-Miyaura coupling first, followed by sequential Pd-catalyzed cross-couplings at the bromine site (more reactive) and then the chlorine site (less reactive) . This orthogonal reactivity profile enables the generation of diverse compound libraries from a single building block without intervening protection-deprotection steps, accelerating hit-to-lead optimization timelines in drug discovery.

Agrochemical Intermediate Synthesis with Halogen Retention

For the synthesis of nitrogen-containing heterocyclic compounds used as agricultural or horticultural bactericidal agents, halogenated pyridinyl boronic acids serve as key production intermediates [1]. 2-Bromo-3-chloropyridine-5-boronic acid is particularly suited for applications where retention of halogen substituents post-coupling is essential for target bioactivity (e.g., halogen bonding interactions with biological targets or metabolic stability modulation). The compound enables the installation of an aryl or heteroaryl group at the 5-position while preserving the 2-bromo and 3-chloro moieties for downstream halogen-specific interactions or further derivatization in agrochemical development programs.

Copper-Enhanced Suzuki-Miyaura Coupling with Challenging Electrophiles

When coupling this compound with sterically hindered or electronically deactivated aryl chlorides, implementation of the Crowley-modified protocol using S-Phos or X-Phos ligands with stoichiometric CuI is recommended [1]. This methodology has been demonstrated to shorten reaction times and improve yields for 2-pyridyl boronate systems by suppressing protodeboronation through reversible Cu–N coordination [1]. Laboratories procuring this compound for Suzuki-Miyaura applications should ensure availability of S-Phos or X-Phos ligands and CuI, and should anticipate using a two-fold excess of the boronic acid to outcompete homocoupling side reactions. This application scenario is particularly relevant for process chemistry groups scaling up syntheses of complex heteroaryl intermediates where reliable, reproducible coupling outcomes are critical.

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